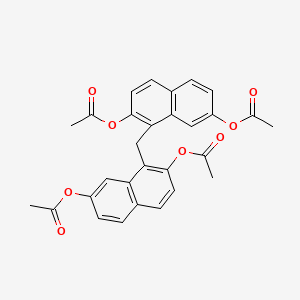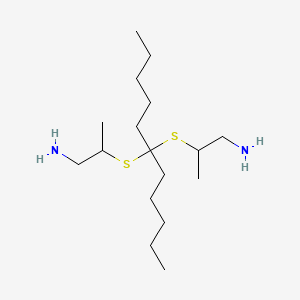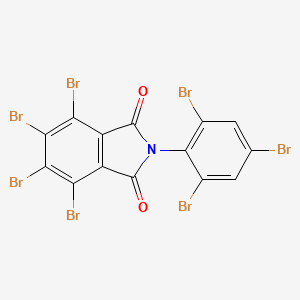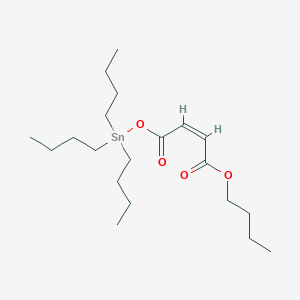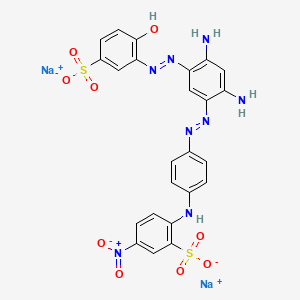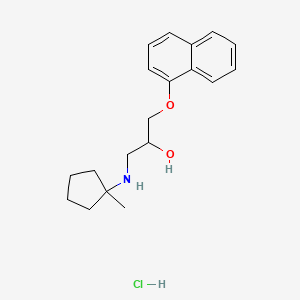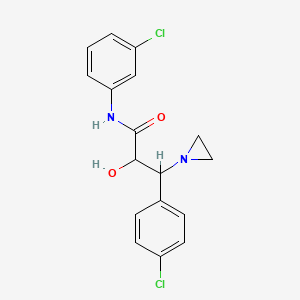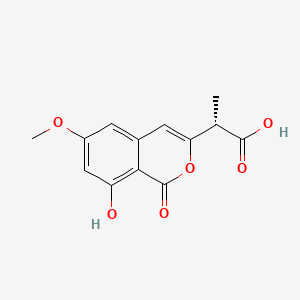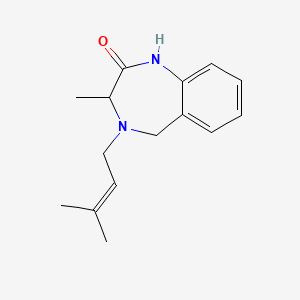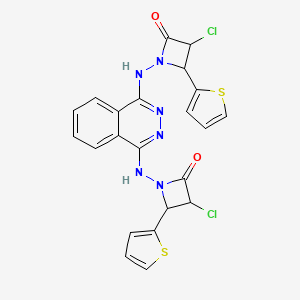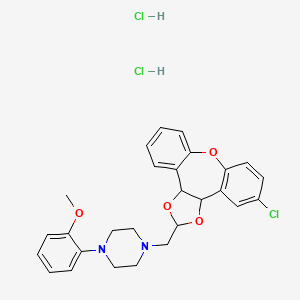
Piperazine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-4-(2-methoxyphenyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-4-(2-methoxyphenyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthetic route might involve the following steps:
Formation of the dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin ring system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under suitable conditions, often in the presence of a base.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include:
Batch or continuous flow reactors: for efficient mixing and reaction control.
Purification steps: such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperazine moieties.
Reduction: Reduction reactions can occur at the chlorine-substituted positions.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the aromatic rings.
科学研究应用
Piperazine derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
作用机制
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. This compound might exert its effects through:
Binding to receptor sites: Modulating the activity of neurotransmitters or hormones.
Inhibition of enzymes: Blocking the activity of enzymes involved in disease pathways.
Alteration of ion channel function: Affecting the flow of ions across cell membranes.
相似化合物的比较
Similar Compounds
Piperazine, 1-(2-chlorophenyl)-4-(2-methoxyphenyl)-: Similar structure but different substitution pattern.
Piperazine, 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-: Another derivative with a different chlorine substitution.
Piperazine, 1-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-: Contains additional chlorine atoms.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin ring system, which might confer distinct pharmacological properties compared to other piperazine derivatives.
属性
CAS 编号 |
84646-89-9 |
|---|---|
分子式 |
C27H29Cl3N2O4 |
分子量 |
551.9 g/mol |
IUPAC 名称 |
1-[(9-chloro-3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl)methyl]-4-(2-methoxyphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C27H27ClN2O4.2ClH/c1-31-24-9-5-3-7-21(24)30-14-12-29(13-15-30)17-25-33-26-19-6-2-4-8-22(19)32-23-11-10-18(28)16-20(23)27(26)34-25;;/h2-11,16,25-27H,12-15,17H2,1H3;2*1H |
InChI 键 |
NICGFSIGBDGPHI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3OC4C(O3)C5=C(C=CC(=C5)Cl)OC6=CC=CC=C46.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



